![molecular formula C14H23NO2S B5784859 N,N-diethyl-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B5784859.png)
N,N-diethyl-2,3,5,6-tetramethylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamides like N,N-diethyl-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of sulfonamide precursors with alkylating or acylating agents. A common approach involves using click chemistry for the introduction of various substituents, leading to the synthesis of compounds with diverse functional groups. For instance, novel benzenesulfonamide derivatives have been synthesized using azido-substituted sulfonamides and alkynes, incorporating aryl, alkyl, cycloalkyl, and amino-/hydroxy-/halogenoalkyl moieties (Pala et al., 2014).
Molecular Structure Analysis
The molecular structure of sulfonamides can be elucidated using various analytical techniques, including X-ray crystallography. Such studies reveal the spatial arrangement of atoms within the molecule and provide insights into the compound's potential interaction mechanisms. For example, crystallographic studies have shed light on the interaction of sulfonamide derivatives with biological targets, revealing the importance of molecular geometry in inhibitory activity (Dudutienė et al., 2013).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, including alkylation, acylation, and hydrolysis. The reactivity of these compounds is significantly influenced by the nature of the substituents attached to the sulfonamide nitrogen and the aromatic ring. N,N-Diethyl-2,3,5,6-tetramethylbenzenesulfonamide, for instance, may participate in reactions that modify its chemical structure, affecting its physical and chemical properties (Lu et al., 2015).
Physical Properties Analysis
The physical properties of sulfonamides, including melting point, boiling point, solubility, and crystal structure, can be characterized through a variety of techniques. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields. The crystal structure and solubility of these compounds can be influenced by molecular modifications, as demonstrated in studies of N-alkyl/aralkyl derivatives (Burlov et al., 2021).
Chemical Properties Analysis
The chemical properties of sulfonamides, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by their molecular structure. The presence of the sulfonamide group imparts distinct chemical behaviors, enabling these compounds to act as acids or bases under different conditions. Detailed investigations into the chemical properties of sulfonamides help in designing compounds with desired reactivity and stability profiles (Kisseljova et al., 2014).
Mechanism of Action
Target of Action
N,N-Diethyl-2,3,5,6-tetramethyl-benzenesulfonamide, also known as DEET, is primarily targeted at insects, acting as a potent insect repellent . It interacts with specific receptors in insects, leading to a repelling effect .
Mode of Action
DEET acts by blocking the action of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in transmitting nerve impulses . By inhibiting this enzyme, DEET disrupts the normal functioning of the nervous system in insects, leading to their repulsion .
Biochemical Pathways
The primary biochemical pathway affected by DEET is the cholinergic pathway. Acetylcholine, the neurotransmitter in this pathway, is prevented from being broken down due to the inhibition of acetylcholinesterase by DEET . This leads to an accumulation of acetylcholine at the synapses, causing overstimulation of the nerves and subsequent repulsion of the insects .
Result of Action
The primary result of DEET’s action is the repulsion of insects. By disrupting the normal functioning of the insect’s nervous system, DEET effectively deters insects from approaching or landing on the treated surface .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-diethyl-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-7-15(8-2)18(16,17)14-12(5)10(3)9-11(4)13(14)6/h9H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZZCLHGFMKUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=CC(=C1C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2,3,5,6-tetramethyl-benzenesulfonamide |
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